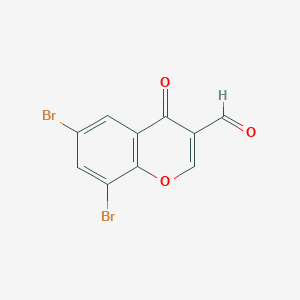

6,8-Dibromo-3-formylchromone

Descripción

Overview of Chromone (B188151) Derivatives in Medicinal Chemistry

Chromones, also known as 1,4-benzopyrones, are a class of naturally occurring compounds widely found in plants. numberanalytics.comijrar.org The chromone core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. core.ac.ukscilit.com This has led to extensive research into both natural and synthetic chromone derivatives for a wide range of pharmacological activities. researchgate.netnih.gov

Chromone derivatives have demonstrated a broad spectrum of biological effects, including:

Antimicrobial ijrar.org

Antiviral ijrar.org

Anti-inflammatory ijrar.org

Anticancer researchgate.net

Antioxidant scilit.com

Antiallergic researchgate.net

The versatility of the chromone structure allows for various chemical modifications, enabling scientists to synthesize novel compounds with enhanced or specific biological activities. ijrar.orgscilit.com This has made the chromone family a significant area of focus in the quest for new and more effective drugs. core.ac.uk

Significance of the Formyl and Bromo Substituents in Chromone Structure

The specific biological and chemical properties of 6,8-Dibromo-3-formylchromone are significantly influenced by the presence and position of its formyl and bromo substituents.

The formyl group (-CHO) is a crucial functional group that can participate in a variety of chemical reactions and interactions. ontosight.aiontosight.ai In the context of drug design, the introduction of a formyl group can enhance a molecule's biological activity by improving its ability to bind to specific biological targets like enzymes and receptors. ontosight.ai It can also serve as a key building block in the synthesis of more complex heterocyclic compounds. researchgate.netscispace.com The formyl group can influence a compound's stability and its ability to penetrate cell membranes. ontosight.ai In some cases, the N-formylation of amines has been shown to improve the pharmacokinetic and pharmacodynamic properties of a parent molecule. acs.org

Historical Context of this compound Research

The study of chromones has a history dating back to the early 20th century with the isolation of these compounds from natural sources. numberanalytics.com One of the earliest and most well-known chromones used clinically is khellin (B1673630), which was extracted from the plant Ammi visnaga. karger.comresearchgate.net Khellin was traditionally used as a diuretic and smooth muscle relaxant. karger.com In the mid-20th century, research programs were initiated to synthesize and develop khellin modifications for the treatment of asthma, which eventually led to the development of disodium (B8443419) cromoglycate. karger.comnih.gov

Research into 3-formylchromones, a specific subclass to which this compound belongs, has focused on their synthesis and reactivity. The Vilsmeier-Haack reaction is a common and suitable method for preparing 3-formylchromones from substituted 2-hydroxyacetophenones. scispace.com These compounds are recognized as versatile building blocks for creating a wide variety of heterocyclic systems with potential biological activities, owing to the reactive nature of the formyl group and the chromone ring system. researchgate.netsciforum.net

Specific research on this compound has investigated its biological activities. Studies have examined its cytotoxic effects on various cancer cell lines and its potential as an enzyme inhibitor. researchgate.netnih.gov For example, it has been shown to have potent inhibitory activity against urease, although it did not exhibit activity against Helicobacter pylori. researchgate.netnih.goviiarjournals.orgjosai.ac.jp This targeted research highlights the ongoing effort to understand the specific therapeutic potential of individual chromone derivatives.

Structure

2D Structure

Propiedades

IUPAC Name |

6,8-dibromo-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Br2O3/c11-6-1-7-9(14)5(3-13)4-15-10(7)8(12)2-6/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEURQCXJDIUCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=CO2)C=O)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201229693 | |

| Record name | 6,8-Dibromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201229693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42059-76-7 | |

| Record name | 6,8-Dibromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42059-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dibromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201229693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,8-Dibromo-3-formylchromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6,8 Dibromo 3 Formylchromone and Its Analogues

Vilsmeier-Haack Formylation in Chromone (B188151) Synthesis

The Vilsmeier-Haack reaction is a cornerstone in the synthesis of 3-formylchromones. researchgate.netsciforum.net This reaction facilitates the introduction of a formyl group and the simultaneous cyclization to form the chromone ring system from an o-hydroxyacetophenone derivative. asianpubs.orgasianpubs.org The electrophilic agent, known as the Vilsmeier reagent, is typically a chloromethyliminium salt formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org

The synthesis of 6,8-dibromo-3-formylchromone begins with the precursor 3,5-dibromo-2-hydroxyacetophenone. This starting material already contains the bromine atoms at the positions that will become C-6 and C-8 of the final chromone structure. The Vilsmeier-Haack reaction proceeds via a proposed double formylation of the o-hydroxyacetophenone, followed by cyclization and dehydration to yield the final 3-formylchromone product. researchgate.net

The general mechanism involves the following key steps:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, [CH₃)₂N⁺=CHCl]Cl⁻. wikipedia.orgorganic-chemistry.org

Electrophilic Attack: The electron-rich aromatic ring of the substituted 2-hydroxyacetophenone attacks the Vilsmeier reagent. chemistrysteps.com

Cyclization: The reaction proceeds through intermediates, leading to the formation of the γ-pyrone ring of the chromone. researchgate.net

Hydrolysis: The final iminium species is hydrolyzed during aqueous workup to yield the aldehyde functionality at the C-3 position. wikipedia.org

This one-step conversion from the acetophenone precursor is a highly efficient method for constructing the 3-formylchromone scaffold. researchgate.net

The Vilsmeier-Haack reaction for 3-formylchromone synthesis is typically carried out under specific conditions that can be optimized to improve yields and purity.

Standard Reaction Conditions:

Reagents: A molar excess of the Vilsmeier reagent (DMF/POCl₃) is used relative to the 2-hydroxyacetophenone substrate. A common ratio is approximately 2.5 equivalents of POCl₃ for every 1 equivalent of the acetophenone. asianpubs.org

Temperature: The reaction is initiated at a low temperature (ice-bath, 0-5°C) during the slow addition of POCl₃ to DMF and the subsequent addition of the acetophenone. asianpubs.org The mixture is then often allowed to stand at room temperature overnight or heated to ensure the completion of the reaction. asianpubs.org

Workup: The reaction is typically quenched by pouring the mixture into cold water or onto crushed ice, which hydrolyzes the intermediate and precipitates the solid product. asianpubs.org The resulting solid can then be purified by crystallization from a suitable solvent, such as ethanol. asianpubs.org

Kinetic studies have been performed to understand the structure-reactivity relationship and optimize the process. scite.ai The reactivity of the Vilsmeier reagent can be influenced by the choice of solvent and the specific oxychloride used (e.g., POCl₃ vs. SOCl₂), which can affect reaction rates. scite.ai

| Parameter | Condition |

|---|---|

| Starting Material | Substituted 2-Hydroxyacetophenone |

| Reagents | Dimethylformamide (DMF), Phosphorus Oxychloride (POCl₃) |

| Initial Temperature | 0-5 °C (ice-bath) |

| Reaction Temperature | Room temperature (overnight) or heated |

| Workup | Decomposition with cold water/ice |

| Purification | Crystallization (e.g., from ethanol) |

Bromination Techniques for Chromone Scaffolds

The introduction of bromine atoms at the C-6 and C-8 positions is achieved by the bromination of the 2-hydroxyacetophenone starting material prior to the Vilsmeier-Haack reaction.

The synthesis of the key intermediate, 3,5-dibromo-2-hydroxyacetophenone, relies on the principles of electrophilic aromatic substitution. The hydroxyl (-OH) and acetyl (-COCH₃) groups on the benzene (B151609) ring direct the regioselectivity of the bromination. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the acetyl group is a deactivating, meta-directing group.

In the case of 2-hydroxyacetophenone, the powerful activating effect of the hydroxyl group dominates, directing the incoming bromine electrophiles to the positions ortho and para to it. These positions are C-3, C-5, and the para C-5 position is also ortho to the acetyl group. This results in the highly regioselective formation of 3,5-dibromo-2-hydroxyacetophenone. cbijournal.com A common procedure involves dissolving the parent 2-hydroxyacetophenone in a solvent like glacial acetic acid, followed by the dropwise addition of a solution of bromine in the same solvent. derpharmachemica.com

The presence of an unprotected hydroxyl group on the acetophenone ring favors nuclear (ring) bromination over side-chain bromination. cbijournal.comzenodo.org

The efficiency and yield of the dibromination reaction are influenced by several factors. The choice of brominating agent, solvent, and temperature can affect the outcome.

Brominating Agent: Molecular bromine (Br₂) is a common and effective reagent for this transformation. derpharmachemica.com Other brominating systems, such as ammonium bromide with an oxidant like Oxone® or ammonium persulfate, have also been explored, particularly in the context of greener chemistry. cbijournal.com

Solvent: Glacial acetic acid is a frequently used solvent that facilitates the reaction. derpharmachemica.com Studies have shown that using a mixture of methanol and water can also give good results and may be considered a more environmentally friendly option. cbijournal.com

Stoichiometry: The stoichiometry of the bromine is critical. To achieve dibromination, at least two equivalents of the brominating agent are required. Using an excess of the brominating agent ensures the complete conversion to the dibrominated product. cbijournal.com

Temperature: The reaction is often carried out at room temperature, with stirring to ensure proper mixing. derpharmachemica.com

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 2-Hydroxyacetophenone | derpharmachemica.com |

| Brominating Agent | Bromine (Br₂) | derpharmachemica.com |

| Solvent | Glacial Acetic Acid | derpharmachemica.com |

| Stoichiometry | >2 equivalents of Br₂ | cbijournal.com |

| Temperature | Room Temperature | derpharmachemica.com |

| Yield | Up to 90% | cbijournal.com |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic protocols for chromones. These approaches aim to reduce the use of hazardous solvents, shorten reaction times, and improve energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic rate enhancements and higher yields. nih.gov The synthesis of various chromone derivatives has been successfully achieved using microwave-assisted methods, which significantly reduce reaction times compared to conventional heating. thieme-connect.commdpi.comresearchgate.netijtsrd.com This technique can be applied to steps like the Claisen-Schmidt condensation or oxidative cyclization in chromone synthesis. researchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also accelerate reaction rates. mdpi.com Ultrasound-assisted organic synthesis (UAOS) has been used for various heterocyclic syntheses and represents a greener alternative by enhancing reaction efficiency, often under milder conditions. ksu.edu.sa

Solvent-Free and Grinding Methods: Performing reactions under solvent-free conditions is a key goal of green chemistry. A Vilsmeier-Haack reaction has been demonstrated under solvent-free conditions by grinding the reactants in a mortar and pestle, completing the reaction in a much shorter time frame than conventional methods. iaamonline.org While yields may be lower, this approach eliminates the need for volatile organic solvents. iaamonline.org

Greener Bromination: For the bromination step, aqueous conditions or the use of recyclable reagents are being explored. The use of ammonium bromide with an oxidant in water or methanol provides an eco-friendly alternative to using elemental bromine in chlorinated solvents or acetic acid. cbijournal.com

These green chemistry approaches offer promising alternatives for the synthesis of this compound and related compounds, minimizing environmental impact while maintaining synthetic efficiency. researchgate.net

Comparative Analysis of Synthetic Routes: Yields, Purity, and Scalability

The synthesis of this compound and its analogues predominantly relies on the Vilsmeier-Haack reaction, a versatile and efficient method for the formylation of activated aromatic and heterocyclic compounds. sciforum.netasianpubs.orgresearchgate.net This approach involves the cyclization of a substituted 2-hydroxyacetophenone with a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). asianpubs.orgscite.ai While this is the most prevalent route, variations in the Vilsmeier reagent and reaction conditions have been explored to optimize yields, improve purity, and enhance scalability. scirp.orgscirp.org

The classical Vilsmeier-Haack reaction, utilizing a POCl₃/DMF system, is widely cited for its high efficiency in producing 3-formylchromones. sciforum.net Research indicates that this method can achieve yields in the range of 80-90% for various 3-formylchromone derivatives. sciforum.net The reaction proceeds by adding the 2-hydroxyacetophenone derivative to the pre-formed Vilsmeier reagent, followed by heating and subsequent hydrolysis to yield the final product. sciforum.netasianpubs.org The purity of the resulting chromones is typically high, and characterization is confirmed through spectral methods like NMR and IR, as well as elemental analysis. sciforum.netasianpubs.org

The scalability of a synthetic route is a critical factor for practical applications. The standard Vilsmeier-Haack reaction using POCl₃ is a well-established and commonly used industrial process, suggesting good scalability. However, methods that utilize milder conditions and generate fewer problematic byproducts, such as the phthaloyl dichloride-based Vilsmeier synthesis, may offer advantages in large-scale production by reducing the need for extensive purification steps and specialized equipment to handle harsh reagents. scirp.orgscirp.org

The choice of synthetic route ultimately depends on a balance of factors including the availability and cost of starting materials, desired yield and purity, and the scale of the synthesis. For many applications, the conventional POCl₃/DMF method provides a reliable and high-yielding pathway to this compound and its analogues.

Comparative Data on Synthetic Routes for 3-Formylchromone Analogues

The following table provides a comparative overview of yields for various substituted 3-formylchromones synthesized via the Vilsmeier-Haack reaction, highlighting the efficiency of this methodology across different substrates.

| Compound | Starting Material | Reagents | Yield (%) | Reference |

| 6-Chloro-8-nitro-3-formyl-chromone | 2-hydroxy-3-nitro-5-chloro acetophenone | DMF, POCl₃ | 71% | asianpubs.org |

| 7-Hydroxy-8-bromo-3-formyl chromone | Not Specified | Not Specified | 74% | asianpubs.org |

| General 3-formylchromones with condensed 2-oxopyrane ring | Substituted Acetyl derivatives | DMF, POCl₃ | 80-90% | sciforum.net |

Analysis of Vilsmeier Reagent Variations

This table compares the traditional Vilsmeier-Haack reagent with a milder alternative, focusing on aspects relevant to yield, purity, and scalability.

| Feature | Traditional Vilsmeier Route (POCl₃/DMF) | Alternative Vilsmeier Route (Phthaloyl Dichloride/DMF) |

| Reaction Conditions | Requires careful temperature control; can be harsh. sciforum.netasianpubs.org | Milder reaction conditions. scirp.orgscirp.org |

| Reaction Time | Standard reaction times. | Shorter reaction times reported. scirp.orgscirp.org |

| Yields | Generally high (70-90%). sciforum.netasianpubs.org | Reported as excellent. scirp.orgscirp.org |

| Purity & Work-up | Standard purification required. | Easier work-up; avoids sulfur or phosphine contaminants. scirp.orgscirp.org |

| Scalability | Well-established and scalable. | Potentially more scalable due to milder conditions and cleaner profile. scirp.orgscirp.org |

Chemical Reactivity and Transformation of 6,8 Dibromo 3 Formylchromone

Nucleophilic Addition Reactions at the Formyl Group (C-3)

The formyl group at the C-3 position of 6,8-dibromo-3-formylchromone is highly susceptible to nucleophilic attack. This reactivity has been exploited to synthesize a wide range of derivatives through reactions with various nucleophiles.

The condensation of this compound with hydrazine (B178648) derivatives serves as a gateway to the synthesis of various nitrogen-containing heterocycles. The reaction of a closely related compound, 6,8-dibromo-7-hydroxychromone-3-carboxaldehyde, with hydrazine derivatives has been studied, providing insight into the expected reactivity of this compound. semanticscholar.org

In boiling ethanol, condensation with thiosemicarbazide (B42300), N4-phenylthiosemicarbazide, and S-benzyl dithiocarbazate yields the corresponding hydrazone derivatives. semanticscholar.org However, when these reactions are conducted in boiling dimethylformamide (DMF), a cyclization reaction occurs, leading to the formation of a pyrazole (B372694) derivative. semanticscholar.org The reaction with hydrazine hydrate in absolute ethanol also directly yields the pyrazole derivative. semanticscholar.org

The proposed mechanism for pyrazole formation involves the initial formation of the hydrazone, followed by an intramolecular nucleophilic attack at the C-2 position of the chromone (B188151) ring. This leads to the opening of the γ-pyrone ring and subsequent heterocyclization to form the pyrazole ring. semanticscholar.org

| Reactant | Solvent | Product |

|---|---|---|

| Thiosemicarbazide | Ethanol | Hydrazone derivative |

| N4-phenylthiosemicarbazide | Ethanol | Hydrazone derivative |

| S-benzyl dithiocarbazate | Ethanol | Hydrazone derivative |

| Thiosemicarbazide | DMF | (3,5-dibromo-2,4-dihydroxybenzoyl)-1H-pyrazole |

| N4-phenylthiosemicarbazide | DMF | (3,5-dibromo-2,4-dihydroxybenzoyl)-1H-pyrazole |

| S-benzyl dithiocarbazate | DMF | (3,5-dibromo-2,4-dihydroxybenzoyl)-1H-pyrazole |

| Hydrazine hydrate | Ethanol | (3,5-dibromo-2,4-dihydroxybenzoyl)-1H-pyrazole |

The Knoevenagel condensation of 3-formylchromones with compounds containing an active methylene (B1212753) group is a well-established method for the formation of new carbon-carbon bonds and the synthesis of various heterocyclic systems. nih.gov This reaction typically involves the condensation of the formyl group with the active methylene compound, often followed by cyclization.

The reaction of 3-formylchromones with hydrazine derivatives can lead to the formation of pyrazoles, as detailed in section 3.1.1. The reaction of 6,8-dibromo-7-hydroxychromone-3-carboxaldehyde with various hydrazine derivatives in boiling DMF exclusively yields (3,5-dibromo-2,4-dihydroxybenzoyl)-1H-pyrazole. semanticscholar.org

The synthesis of isoxazole derivatives from 3-formylchromones typically involves reaction with hydroxylamine hydrochloride. While specific studies on this compound are not extensively documented, the reaction of 6,8-dibromo-7-hydroxychromone-3-carboxaldehyde with hydroxylamine hydrochloride has been reported to produce various compounds, although their explicit identification as isoxazoles is not confirmed in the available literature. semanticscholar.org Generally, the reaction of a 1,3-dicarbonyl compound (which can be formed from the opening of the chromone ring) with hydroxylamine is a standard method for isoxazole synthesis.

The synthesis of pyrimidine and fused pyrido[2,3-d]pyrimidine systems from 3-formylchromones has been reported through various synthetic strategies. One notable example is the reaction of substituted 3-formylchromones with 1,3-bis-dimethylaminomethylene-thiourea in refluxing toluene, which yields novel substituted 5-(o-hydroxyaroyl)pyrimidines in high yields. nih.gov Although this reaction has not been specifically reported for the 6,8-dibromo derivative, it represents a potential route to pyrimidine analogues from this starting material.

The synthesis of the more complex pyrido[2,3-d]pyrimidine scaffold generally involves multi-component reactions. For instance, a one-pot cyclocondensation of α,β-unsaturated esters (which can be derived from 3-formylchromones), amidine systems, and malononitrile (B47326) or ethyl cyanoacetate under microwave irradiation has been shown to produce multifunctional pyrido[2,3-d]pyrimidines. researchgate.net

The reaction of 3-formylchromones with primary amines can lead to the formation of Schiff bases (imines). However, the outcome of this reaction is often solvent-dependent. In some solvents, the reaction proceeds as a simple condensation to yield the Schiff base, while in others, it can be followed by a nucleophilic attack of the solvent or another amine molecule on the C2-position of the chromone ring, leading to ring-opened products or more complex heterocyclic systems. researchgate.net

While the synthesis of Schiff bases from 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones has been reported, researchgate.net direct synthesis from this compound is not extensively documented. However, it is a plausible transformation given the reactivity of the formyl group. For example, this compound may be used in the preparation of (E)-N′-((6,8-dibromo-4-oxo-4H-chromen-3-yl)methylene)-1-naphthohydrazide, which is a hydrazone, a class of compounds closely related to Schiff bases.

Condensation with Active Methylene Compounds

Reactivity at the Chromone Ring System

The chromone core of this compound is susceptible to nucleophilic attack, primarily at the C2 and C4 positions, due to the electron-withdrawing effect of the pyrone carbonyl group and the conjugated system. This inherent electrophilicity is a key driver for its diverse chemical transformations.

One of the characteristic reactions of chromones, including this compound, involves the nucleophilic attack at the C2 position, leading to the opening of the pyrone ring. This ring-opening is often followed by a recyclization step, yielding a variety of different heterocyclic systems. The reaction pathway is highly dependent on the nature of the nucleophile and the reaction conditions.

For instance, reaction with hydrazines can lead to the formation of pyrazole derivatives. The initial attack of the hydrazine at the C2 position is followed by cleavage of the O1-C2 bond. Subsequent intramolecular condensation between the newly formed enamine and the formyl group, or the C4-carbonyl group, can lead to the formation of a new heterocyclic ring. Similarly, reactions with other binucleophiles such as hydroxylamine or amidines can result in the formation of isoxazoles and pyrimidines, respectively.

The table below summarizes some potential ring opening and recyclization reactions of this compound with various nucleophiles.

| Nucleophile | Intermediate | Final Product |

| Hydrazine | Hydrazone/Enamine | Pyrazole derivative |

| Hydroxylamine | Oxime/Enamine | Isoxazole derivative |

| Urea (B33335)/Thiourea | Ureido/Thiourea derivative | Pyrimidine derivative |

| Amidines | Amidine derivative | Pyrimidine derivative |

This table presents plausible reaction pathways based on the known reactivity of 3-formylchromones.

The presence of two bromine atoms at the C6 and C8 positions of the chromone ring significantly influences its reactivity. Bromine is an electron-withdrawing group via the inductive effect, which further deactivates the benzene (B151609) ring towards electrophilic attack. However, it is also a π-donor through resonance, which can influence the regioselectivity of certain reactions.

The primary electronic effect of the bromo substituents on the pyrone ring's reactivity is the enhancement of the electrophilic character of the C2 and C4 positions. This increased electrophilicity makes the ring more susceptible to nucleophilic attack and subsequent ring-opening reactions. Consequently, this compound is expected to be more reactive towards nucleophiles compared to the unsubstituted 3-formylchromone.

Electrophilic Aromatic Substitution on the Chromone Ring

The benzene portion of the chromone ring system can undergo electrophilic aromatic substitution reactions. However, the reactivity of this ring is significantly reduced due to the deactivating effect of the fused pyrone ring and the two bromine substituents. The pyrone ring acts as a strong electron-withdrawing group, making the aromatic ring electron-deficient and thus less susceptible to attack by electrophiles.

The two bromine atoms further deactivate the ring through their inductive electron-withdrawing effect. While halogens are typically ortho-, para-directing in electrophilic aromatic substitution, the positions available for substitution on the this compound ring are limited. The C5 and C7 positions are the only available sites for substitution. Given the directing effects of the existing substituents (the ether oxygen and the two bromine atoms), any potential electrophilic substitution would be expected to occur at the C5 position. However, forcing conditions would likely be required for such reactions to proceed, and yields are expected to be low.

Common electrophilic aromatic substitution reactions and their expected outcome with this compound are summarized below.

| Reaction | Reagents | Expected Product | Reactivity |

| Nitration | HNO₃/H₂SO₄ | 6,8-Dibromo-5-nitro-3-formylchromone | Very Low |

| Halogenation | Br₂/FeBr₃ | No further reaction | Very Low |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid | Very Low |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | No reaction | Very Low |

| Friedel-Crafts Acylation | R-COCl/AlCl₃ | No reaction | Very Low |

This table outlines the anticipated reactivity based on established principles of electrophilic aromatic substitution.

Metal Complexation Studies of this compound

The presence of the formyl group at the C3 position and the carbonyl group at the C4 position provides a potential bidentate chelation site for metal ions. This allows this compound to act as a ligand in the formation of metal complexes.

The 3-formylchromone scaffold is known to form stable complexes with a variety of metal ions. The oxygen atoms of the formyl and carbonyl groups can coordinate to a metal center, forming a six-membered chelate ring. This chelation enhances the stability of the resulting complex. The coordination can occur in a neutral form or, upon deprotonation of an enolic form, as an anionic ligand.

The presence of the electron-withdrawing bromine atoms on the aromatic ring can influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes. The inductive effect of the bromine atoms would decrease the electron density on the coordinating oxygen atoms, potentially affecting the strength of the metal-ligand bond.

The coordination of a metal ion to the this compound ligand can significantly alter its chemical reactivity. For example, the electrophilicity of the chromone ring and the formyl group can be modified upon complexation. This can be exploited to control the outcome of chemical reactions or to tune the biological activity of the compound.

Metal complexes of chromone derivatives have been investigated for their potential applications in various fields, including catalysis and medicinal chemistry. The biological activity of such complexes is often different from that of the free ligand, as the metal ion can play a crucial role in the mechanism of action. For instance, the geometry and electronic properties of the metal complex can influence its ability to interact with biological targets. While specific studies on the metal complexes of this compound are not extensively reported, the known coordination chemistry of similar chromone derivatives suggests a rich potential for the synthesis of novel metal-based compounds with interesting properties.

Derivatization Strategies and Analogue Synthesis

Modification of the Formyl Group

The aldehyde functionality at the C-3 position of the chromone (B188151) ring is a key site for a variety of chemical transformations, including reduction, oxidation, and condensation reactions. These modifications allow for the introduction of diverse functional groups and the extension of the chromone core.

Reduction and Oxidation Reactions

The formyl group of 3-formylchromones can be selectively reduced to a hydroxymethyl group. A reported method for this transformation involves the use of 2-propanol in the presence of basic alumina. uchile.cl This selective reduction of the aldehyde carbonyl group, in the presence of the pyrone carbonyl and the C-2/C-3 double bond, yields 3-hydroxymethylchromone derivatives in good yields (typically 50-60%). uchile.cl While specific examples for the 6,8-dibromo derivative are not detailed in the literature, this method presents a viable strategy for its selective reduction.

Conversely, the formyl group can be oxidized to a carboxylic acid. The oxidation of 8-bromo-6-substituted-chromone-3-carbaldehydes to the corresponding chromone-3-carboxylic acids has been achieved using sodium chlorite (B76162) (NaClO2) and sulfamic acid (H3NSO3). This method has been reported to provide moderate yields, for instance, 8-bromo-6-fluoro-4-oxo-4H-chromene-3-carboxylic acid was synthesized with a yield of 47%.

A summary of these transformations is presented in the table below.

| Transformation | Reagents and Conditions | Product | Reported Yield |

| Reduction | 2-Propanol, Basic Alumina, 75 °C | 6,8-Dibromo-3-(hydroxymethyl)chromone | 50-60% (general) uchile.cl |

| Oxidation | Sodium Chlorite, Sulfamic Acid | 6,8-Dibromo-4-oxo-4H-chromene-3-carboxylic acid | ~47% (for a similar 8-bromo-6-fluoro analog) |

Knoevenagel Condensation for Vinylchromone Derivatives

The Knoevenagel condensation is a widely employed method for carbon-carbon bond formation and has been successfully applied to 3-formylchromones to synthesize various vinylchromone derivatives. nih.gov This reaction involves the condensation of the formyl group with an active methylene (B1212753) compound in the presence of a base, typically leading to the formation of a new double bond. nih.gov

A variety of active methylene compounds can be used in this reaction, including malononitrile (B47326), cyanoacetamide, and barbituric acid derivatives. nih.gov For instance, the condensation of 3-formylchromone with malononitrile proceeds readily, and the reaction with barbituric acid in refluxing pyridine (B92270) has been reported to give a 94% yield of the corresponding condensation product. nih.gov While specific yields for the reaction with 6,8-dibromo-3-formylchromone are not extensively documented, the general reactivity of 3-formylchromones suggests that this is a feasible and high-yielding transformation. nih.govsemanticscholar.org

The general scheme for the Knoevenagel condensation is shown below:

Scheme 1: General Knoevenagel condensation of this compound with an active methylene compound (Z, Z' = electron-withdrawing groups).

Thiosemicarbazone Derivatization

The condensation of the formyl group of this compound with thiosemicarbazide (B42300) provides a straightforward route to the corresponding thiosemicarbazone derivatives. This reaction is a common method for the synthesis of thiosemicarbazones from aldehydes and ketones. ekb.eg The general procedure involves reacting the aldehyde with thiosemicarbazide in a suitable solvent, often with catalytic acid or base. nih.gov

The resulting thiosemicarbazones possess a diverse range of biological activities and can act as versatile ligands for the formation of metal complexes. The general reaction is as follows:

Scheme 2: Synthesis of this compound thiosemicarbazone.

Functionalization at Bromine Positions (C-6, C-8)

The bromine atoms at the C-6 and C-8 positions of the chromone ring offer valuable handles for further molecular elaboration through reactions such as halogen exchange and various cross-coupling reactions. These strategies allow for the introduction of a wide range of substituents, significantly expanding the structural diversity of the chromone library.

Halogen Exchange Reactions

While not extensively documented for this compound itself, halogen-metal exchange reactions are a common strategy for the functionalization of aryl bromides. This reaction typically involves treatment with an organolithium or Grignard reagent to generate a more reactive organometallic intermediate. This intermediate can then be trapped with various electrophiles to introduce new functional groups. The regioselectivity of the halogen-metal exchange can be influenced by the substitution pattern on the aromatic ring.

Cross-Coupling Reactions for Substituted Chromones

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and have been successfully applied to dihalogenated chromone scaffolds. nih.gov These reactions allow for the selective functionalization of the C-6 and C-8 positions, providing access to a wide variety of substituted chromone derivatives. nih.govtezu.ernet.in

A study on the synthesis of 2,3,6,8-tetrasubstituted chromones demonstrated the feasibility of various palladium-mediated reactions on an 8-bromo-6-chloro-3-hydroxychromone scaffold. nih.gov This work highlights the potential for selective cross-coupling at the bromine positions of this compound. The common cross-coupling reactions applicable to this system include:

Suzuki-Miyaura Coupling: Reaction of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Sonogashira Coupling: Coupling of the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst to introduce an alkynyl substituent. nih.gov

Heck Coupling: Reaction of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling of the aryl bromide with an amine to form a new carbon-nitrogen bond.

The table below summarizes the potential cross-coupling reactions for the functionalization of this compound.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | R-B(OH)2 or R-B(OR')2 | Pd catalyst, Base | 6- and/or 8-Aryl/Alkenyl/Alkyl Chromone |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base | 6- and/or 8-Alkynyl Chromone |

| Heck | Alkene | Pd catalyst, Base | 6- and/or 8-Alkenyl Chromone |

| Buchwald-Hartwig | R2NH | Pd catalyst, Base | 6- and/or 8-Amino Chromone |

Substitution on the Pyranone Ring

The pyranone ring of 3-formylchromones is susceptible to nucleophilic attack, primarily at the C-2 position, which acts as a Michael acceptor. researchgate.netmdpi.com This reactivity can lead to either substitution products or, more commonly, ring-opening of the γ-pyrone system, depending on the nucleophile and reaction conditions.

The reaction of 3-formylchromones with secondary amines, for instance, showcases this dual reactivity. d-nb.info In alcoholic media, the course of the reaction is influenced by the nature of the amine and the solvent. The process typically begins with a nucleophilic 1,4-addition (Michael addition) of the amine to the C-2 position. This can be followed by different pathways. One pathway involves the formation of 2-alkoxy-3-(aminomethylene)chroman-4-ones, where the nucleophilic attack of the alcohol solvent at C-2 is also a key step. d-nb.info Another pathway, often driven by a second equivalent of the amine, leads to the opening of the pyrone ring. d-nb.info

While simple substitution at the C-2 position that preserves the chromone core is less common than ring-opening or annulation reactions, it remains a potential derivatization strategy. The initial nucleophilic addition forms an intermediate that can, in principle, be trapped or lead to a substituted product under specific conditions that prevent subsequent ring cleavage.

Synthesis of Fused Heterocyclic Systems Incorporating the Chromone Core

A predominant application of this compound in synthetic chemistry is its use as a building block for constructing fused heterocyclic systems. eurjchem.com This is typically achieved through reactions with bifunctional nucleophiles, which engage in a cascade of reactions involving both the C-3 formyl group and the electrophilic C-2 position of the pyrone ring. eurjchem.com

These reactions generally proceed via an initial condensation of the binucleophile with the aldehyde function, followed by an intramolecular nucleophilic attack on the C-2 carbon. This sequence leads to the opening of the pyrone ring and subsequent recyclization to form a new, fused heterocyclic ring. eurjchem.comsemanticscholar.org

A prime example is the synthesis of pyrazole (B372694) derivatives. The reaction of 6,8-dibromo-7-hydroxychromone-3-carboxaldehyde with various hydrazine (B178648) derivatives leads to the formation of fused pyrazole systems. semanticscholar.org The reaction mechanism involves the initial formation of a hydrazone at the formyl group, followed by an intramolecular nucleophilic addition at the C-2 position, pyrone ring opening, and subsequent cyclization to yield the pyrazole product. semanticscholar.org Similarly, reactions with other binucleophiles such as hydroxylamine, ureas, and thioureas can be employed to generate a variety of fused five- and six-membered heterocycles. ekb.eg

The following table summarizes various synthetic strategies for fusing heterocyclic rings onto the chromone core, starting from 3-formylchromone derivatives.

| Starting Material Suffix | Reagent (Binucleophile) | Fused Heterocyclic System | Reference |

| -3-formylchromone | Hydrazine Derivatives | Pyrazole | semanticscholar.orgnih.gov |

| -3-formylchromone | Phenylhydrazine | Dipyrazole | ekb.eg |

| -3-formylchromone | o-Phenylenediamine | Dibenzodiazepine | ekb.eg |

| -3-formylchromone | o-Aminophenol | Dibenzoxazepine | ekb.eg |

| -3-formylchromone | o-Aminothiophenol | Dibenzothiazepine | ekb.eg |

| -3-formylchromone | Cyanoacetamide | Dipyridine | ekb.eg |

| -3-formylchromone | Ethyl Cyanoacetate | Dipyrane | ekb.eg |

| -3-formylchromone | 5-Amino-3-methyl-1H-pyrazole | Chromeno[2,3-b]pyrazolo[4,3-e]pyridine | nih.gov |

These domino reactions provide an efficient pathway to complex molecules with diverse structures from readily accessible 3-formylchromones. beilstein-journals.org The specific nature of the resulting fused system is dictated by the type of binucleophile used in the reaction.

Biological Activities and Mechanistic Investigations of 6,8 Dibromo 3 Formylchromone and Its Derivatives

Urease Inhibitory Activity

6,8-Dibromo-3-formylchromone has been identified as a potent inhibitor of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. nih.gov This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to pathologies like gastritis and peptic ulcers. nih.gov The inhibition of urease is therefore a key therapeutic strategy. Studies have demonstrated that this compound (identified as compound FC11 in a key study) exhibits potent inhibitory activity against jack bean urease. nih.govresearchgate.net

The urease inhibitory potential of this compound becomes clearer when compared with other halogenated analogs. A comparative study of various 3-formylchromone derivatives revealed significant differences based on the halogen substituents at the 6 and 8 positions of the chromone (B188151) ring. nih.govresearchgate.net

For instance, 6,8-dichloro-3-formylchromone showed potent urease inhibition with a 50% inhibitory concentration (IC₅₀) of 13 µM. researchgate.net In the same study, this compound also demonstrated potent activity, with an IC₅₀ value of 18 µM. researchgate.net Interestingly, the monohalogenated derivatives, such as 6-chloro-3-formylchromone (B182501) and 6-bromo-3-formylchromone, were found to be less active, with IC₅₀ values of 78 µM and 120 µM, respectively. researchgate.net This suggests that di-halogenation at the 6 and 8 positions is a key factor for enhanced urease inhibition.

| Compound | Substituents | Urease Inhibition IC₅₀ (µM) |

|---|---|---|

| 6-Chloro-3-formylchromone | 6-Cl | 78 |

| 6-Bromo-3-formylchromone | 6-Br | 120 |

| 6,8-Dichloro-3-formylchromone | 6,8-diCl | 13 |

| This compound | 6,8-diBr | 18 |

The structure-activity relationship (SAR) studies for urease inhibition among 3-formylchromone derivatives highlight several key structural features that govern their inhibitory potency.

Halogenation: The nature and position of halogen atoms on the chromone ring are critical. Dihalogenated compounds, specifically those with chlorine or bromine at positions 6 and 8, exhibit significantly stronger urease inhibitory activity than their monohalogenated or non-halogenated counterparts. researchgate.net

Electron-withdrawing Groups: The potent activity of dihalogenated chromones suggests that strong electron-withdrawing groups at the C-6 and C-8 positions enhance the inhibitory effect. researchgate.net This is further supported by the reduced activity observed when halogens are replaced by less electron-withdrawing groups.

The 3-Formyl Group: The presence of the formyl group at the C-3 position is considered essential for the activity, likely playing a role in the interaction with the enzyme's active site. nih.gov

Anticancer and Cytotoxic Activities

In addition to enzyme inhibition, this compound and its derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines. nih.gov These studies aim to identify compounds with potential for development as anticancer therapeutic agents.

Research has demonstrated that this compound exhibits cytotoxic activity against a panel of human tumor cell lines. In one study, its 50% cytotoxic concentration (CC₅₀) was determined against human oral squamous cell carcinoma (HSC-2, HSC-3), submandibular gland carcinoma (HSG), and promyelocytic leukemia (HL-60) cell lines. researchgate.net

The compound showed moderate cytotoxicity, with CC₅₀ values of 120 µM against HSC-2, 160 µM against HSC-3, 190 µM against HSG, and 91 µM against HL-60 cells. researchgate.net In comparison, other derivatives within the same study, such as 6-fluoro-3-formylchromone (B1211313) and 6-chloro-3-formylchromone, displayed higher cytotoxicity. researchgate.net

| Compound | Cytotoxicity (CC₅₀, µM) Against Tumor Cell Lines | |||

|---|---|---|---|---|

| HSC-2 | HSC-3 | HSG | HL-60 | |

| This compound | 120 | 160 | 190 | 91 |

| 6-Fluoro-3-formylchromone | 29 | 26 | 32 | 23 |

| 6-Chloro-3-formylchromone | 24 | 30 | 32 | 21 |

An important aspect of anticancer drug discovery is the selective toxicity of a compound towards cancer cells over normal cells. The tumor cell-specific cytotoxicity of this compound was evaluated by comparing its cytotoxic effects on tumor cells with those on normal human cells, including gingival fibroblasts (HGF), pulp cells (HPC), and periodontal ligament fibroblasts (HPLF). researchgate.net

The CC₅₀ values for this compound against these normal cells were greater than 420 µM (HGF), 330 µM (HPC), and 370 µM (HPLF). researchgate.net By calculating the selectivity index (SI), which is the ratio of the CC₅₀ for normal cells to that for tumor cells, a measure of tumor specificity can be obtained. This compound showed a degree of tumor selectivity, with SI values ranging from 2.1 to >4.6. researchgate.net This indicates a preferential cytotoxic effect against the tested cancer cell lines compared to the normal cell lines. researchgate.netjosai.ac.jp

| Compound | Cytotoxicity (CC₅₀, µM) Against Normal Cells | Selectivity Index (SI) Range | ||

|---|---|---|---|---|

| HGF | HPC | HPLF | ||

| This compound | >420 | 330 | 370 | 2.1 - >4.6 |

While the specific molecular mechanisms underlying the anticancer activity of this compound are not extensively detailed in the available literature, studies on related chromone derivatives provide insight into potential pathways. Generally, chromone-based compounds exert their cytotoxic effects through the induction of apoptosis (programmed cell death). josai.ac.jpnih.gov

Key mechanisms observed for other cytotoxic chromones, such as styrylchromones, include:

Induction of DNA Fragmentation: A hallmark of apoptosis is the cleavage of nuclear DNA into smaller fragments. josai.ac.jpnih.gov

Activation of Caspases: Apoptosis is executed by a family of cysteine proteases known as caspases. Studies on related compounds have shown the activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3), suggesting the involvement of both extrinsic and intrinsic apoptotic pathways. nih.gov

The highly tumor-specific cytotoxic action and the apoptosis-inducing capabilities of related chromone structures suggest that this compound might share similar mechanisms, though further specific investigation is required to confirm this. nih.gov

Mechanisms of Action in Cancer Cells

STAT3 Signaling Pathway Modulation

While direct studies on this compound are limited, research on the parent compound, 3-formylchromone (3FC), reveals significant modulation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a crucial transcription factor that, when aberrantly activated, plays a pivotal role in tumor progression and metastasis in various human cancers, including hepatocellular carcinoma (HCC). nih.gov Its dysregulation is linked to cancer advancement, chemoresistance, and poor clinical outcomes. nih.gov

Investigations into 3FC have demonstrated its ability to inhibit the STAT3 signaling cascade in HCC cells. The compound effectively downregulates the constitutive phosphorylation of STAT3 at tyrosine 705 (STAT3Y705), a critical step for its activation. This inhibition extends to upstream non-receptor tyrosine kinases such as JAK1 and JAK2. By suppressing these phosphorylation events, 3FC prevents the subsequent dimerization and translocation of STAT3 into the nucleus, thereby reducing its DNA-binding ability and transcriptional activity. This disruption of the STAT3 pathway ultimately counteracts the oncogenic and prosurvival effects of STAT3.

The mechanism of STAT3 inhibition by 3FC has been linked to the modulation of SHP-2 expression. Furthermore, the inhibition of STAT3 signaling by compounds like 3FC can lead to decreased expression of anti-apoptotic proteins, thereby sensitizing cancer cells to apoptosis. nih.gov

Reversal of Multidrug Resistance (MDR)

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. nih.gov One of the primary mechanisms of MDR involves the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which actively pump chemotherapeutic agents out of cancer cells. mdpi.com

Derivatives of 3-formylchromone have shown potential as modifiers of multidrug resistance. Research has indicated that some of these compounds can reverse MDR in cancer cells. researchgate.net While the precise mechanism for this compound is not fully elucidated, the activity of related flavonoids suggests several possibilities. Flavonoids can counteract MDR by inhibiting ABC transporters, modulating signaling pathways involved in drug resistance (such as the PI3K/Akt pathway), or by regulating the expression of genes associated with apoptosis. mdpi.comnih.gov The ability of some 3-formylchromone derivatives to act as catalytic inhibitors of Topoisomerase II may also contribute to overcoming MDR. researchgate.net

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. nih.gov The induction of apoptosis is a primary goal of many cancer therapies. nih.gov Derivatives of 3-formylchromones have been shown to induce apoptosis in cancer cells.

Specifically, a derivative of 6-bromo-3-formylchromone has been synthesized and shown to trigger cell death through apoptosis in human colon cancer cells. mdpi.com The process of apoptosis is complex and can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of a cascade of enzymes called caspases. scielo.orgresearchgate.net Key events in apoptosis include the release of cytochrome c from the mitochondria, activation of effector caspases like caspase-3 and caspase-7, and the cleavage of cellular proteins such as poly(ADP-ribose) polymerase (PARP). mdpi.comscielo.org

The anti-apoptotic proteins of the Bcl-2 family play a critical role in regulating the intrinsic pathway by preventing the release of pro-apoptotic factors from the mitochondria. scielo.orgmdpi.com The ability of 3-formylchromone derivatives to induce apoptosis is often associated with their capacity to modulate the levels of Bcl-2 family proteins and activate the caspase cascade. mdpi.com

Antimicrobial Activities

Antibacterial Efficacy

Derivatives of 6,8-dibromo-chromone have demonstrated notable antibacterial activities. Studies on structurally related 6,8-dibromo-4(3H)quinazolinone derivatives revealed efficacy against a panel of both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain derivatives exhibited potent in vitro antimicrobial activity with significant minimum inhibitory concentrations (MICs) against bacteria such as Escherichia coli, Salmonella typhimurium, and Legionella monocytogenes. nih.gov

Furthermore, research on 6-Bromo-3-formylchromone (6B3FC), a closely related compound, has highlighted its effectiveness as an antibacterial and antibiofilm agent. frontiersin.org 6B3FC displayed a low MIC of 20 µg/mL against the growth of Vibrio parahaemolyticus and Vibrio harveyi. frontiersin.org Its activity also extended to the dose-dependent inhibition of biofilm formation, a crucial factor in bacterial resistance. frontiersin.org The compound was found to impair bacterial growth by affecting swimming motility, protease activity, and other virulence factors. frontiersin.org

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) |

| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide VIIa | E. coli | 1.56 |

| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide VIIa | S. typhimurium | 3.125 |

| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide VIIa | L. monocytogenes | 1.56 |

| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide VIIa | S. aureus | 25 |

| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide VIIa | P. aeruginosa | 25 |

| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide VIIa | B. cereus | 25 |

| 6-Bromo-3-formylchromone (6B3FC) | V. parahaemolyticus | 20 |

| 6-Bromo-3-formylchromone (6B3FC) | V. harveyi | 20 |

This table presents the Minimum Inhibitory Concentrations (MICs) of 6,8-dibromo-quinazolinone derivatives and 6-Bromo-3-formylchromone against various bacterial strains.

Activity against Helicobacter pylori

Helicobacter pylori is a bacterium that can colonize the stomach and is associated with various gastric diseases. A key factor for its survival in the acidic gastric environment is the enzyme urease, which neutralizes stomach acid. nih.govmdpi.com Therefore, urease inhibitors are considered potential therapeutics for H. pylori infections. dovepress.comresearchgate.net

Interestingly, studies on 3-formylchromone derivatives have revealed a nuanced activity profile against H. pylori. While 6,8-dichloro-3-formylchromone showed anti-H. pylori activity comparable to the standard drug metronidazole, this compound did not exhibit any direct anti-H. pylori activity. However, this compound was found to be a potent inhibitor of urease. This suggests that while the compound itself may not be bactericidal to H. pylori, its ability to inhibit a crucial survival enzyme could be of therapeutic interest, potentially in combination with other agents.

| Compound | Anti-H. pylori Activity | Urease Inhibitory Activity |

| This compound | None | Potent |

| 6,8-Dichloro-3-formylchromone | Active | Potent |

This table compares the anti-Helicobacter pylori and urease inhibitory activities of this compound and its dichloro analog.

Antifungal Efficacy

The antifungal potential of chromone scaffolds has been a subject of significant research, with various derivatives demonstrating activity against a range of fungal pathogens. nih.govmdpi.com While direct studies on this compound are limited, research into structurally related compounds provides insight into their potential efficacy.

Derivatives of 6,8-dibromo-4(3H)quinazolinone, which can be synthesized from precursors related to the dibrominated chromone structure, have been evaluated for their antifungal properties. nih.govsigmaaldrich.com These compounds were tested against Candida albicans and Aspergillus flavus. nih.gov In one study, a series of novel compounds were synthesized and screened, with one derivative in particular, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide, showing notable potency. nih.gov This compound exhibited a Minimum Inhibitory Concentration (MIC) of 0.78 µg/ml against C. albicans and 0.097 µg/ml against A. flavus, highlighting the potential of the 6,8-dibromo substitution pattern in conferring strong antifungal activity. nih.gov

Other chromone derivatives have also shown promise. For instance, a study on chromone-3-carbonitriles found that compounds like 6-bromochromone-3-carbonitrile exhibited good antifungal activity, with MICs ranging from 5–50 µg/mL against C. glabrata, C. parapsilosis, and C. albicans. nih.gov Another investigation into (E)-benzylidene-chroman-4-one, a chromone derivative, determined MIC values between 62.5 µg/mL and 1000 µg/mL against various Candida species. semanticscholar.org These findings collectively suggest that the chromone core, particularly when halogenated, is a promising pharmacophore for the development of new antifungal agents.

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/ml) | Reference |

|---|---|---|---|

| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide | Candida albicans | 0.78 | nih.gov |

| Aspergillus flavus | 0.097 | nih.gov |

Antiviral Activities, including Anti-HIV

The chromone skeleton and its derivatives have been explored for a range of biological activities, including antiviral potential. researchgate.net While specific experimental data on the antiviral action of this compound is not extensively detailed in the literature, computational studies on related structures offer predictive insights. An in silico investigation of 6-substituted 3-formyl chromone derivatives suggested their potential for various biological activities, including antiviral effects. researchgate.net

Research on other chromone and related heterocyclic derivatives has provided evidence of anti-HIV activity. For example, the chromanone derivative 12-oxocalanolide A was identified as an inhibitor of HIV-1 reverse transcriptase (RT). nih.gov Furthermore, bichromonol, a dimeric coumarin (B35378) isolated from Hypericum roeperianum, demonstrated significant activity against HIV-1 wild-type and clinically relevant mutant strains, with an EC50 value between 6.6 and 12.0 µM. unica.it Other studies have focused on developing novel HIV-1 protease inhibitors containing polyphenol moieties, which have shown potent activity against drug-resistant HIV-1 variants. mdpi.com Although these compounds are structurally distinct from this compound, their activity underscores the potential of the broader chromone class as a source of new antiviral leads. nih.govresearchgate.net

Enzyme Inhibition Studies (Beyond Urease)

Aldehyde Oxidase Inhibition

Aldehyde oxidase (AOX) is a molybdoflavoenzyme involved in the metabolism of numerous drugs and xenobiotics, making it a significant focus in drug development. nih.govnih.gov In silico studies have been conducted to predict the biological activities of 3-formyl chromone derivatives. nih.govresearchgate.net PASS (Prediction of Activity Spectra for Substances) analysis revealed that 3-formyl chromone derivatives are likely to be potent aldehyde oxidase inhibitors. researchgate.netnih.govresearchgate.net This predicted activity suggests that compounds based on the 3-formyl chromone scaffold, including the 6,8-dibromo variant, could interact with this important enzyme system, potentially influencing the metabolism of other co-administered drugs. researchgate.net

Insulin (B600854) Inhibitor Activity

In the context of metabolic disorders, the regulation of insulin levels is critical. The insulin-degrading enzyme (IDE) is a key protease responsible for insulin catabolism. nih.gov Computational studies on 6-substituted 3-formyl chromone derivatives have predicted their potential as insulin inhibitors, likely through interaction with enzymes like IDE. researchgate.netnih.govresearchgate.net

Molecular docking simulations were performed to assess the binding affinity of these chromone derivatives to IDE. The results indicated a strong binding affinity for several compounds. nih.gov Notably, 6-isopropyl-3-formyl chromone displayed the highest affinity for IDE, with a binding energy of -8.5 kcal/mol. nih.govresearchgate.net This binding energy was more favorable than that of the reference standard dapagliflozin (B1669812) (-7.9 kcal/mol) and other known IDE-targeting compounds like vitexin (B1683572) (-8.3 kcal/mol) and myricetin (B1677590) (-8.4 kcal/mol). nih.govresearchgate.net While this specific derivative is not 6,8-dibrominated, the findings highlight the strong potential of the 3-formyl chromone core structure to interact with and inhibit key proteins in the insulin signaling pathway. In a related context, other marine bromophenol derivatives have shown inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), another negative regulator of insulin signaling. nih.gov

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 6-isopropyl-3-formyl chromone | Insulin-Degrading Enzyme (IDE) | -8.5 | nih.govresearchgate.net |

| Dapagliflozin (Reference) | Insulin-Degrading Enzyme (IDE) | -7.9 | nih.govresearchgate.net |

| Vitexin (Reference) | Insulin-Degrading Enzyme (IDE) | -8.3 | nih.govresearchgate.net |

| Myricetin (Reference) | Insulin-Degrading Enzyme (IDE) | -8.4 | nih.govresearchgate.net |

HIF1A Expression Inhibition

Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a crucial role in the cellular response to low oxygen levels and is implicated in various diseases. The same in silico PASS prediction that identified other biological activities for 3-formyl chromones also pointed towards their potential as inhibitors of HIF1A expression. researchgate.netnih.govresearchgate.net This suggests that derivatives of this compound could potentially modulate the hypoxic response in cells, an area of significant therapeutic interest.

Histidine Kinase Inhibition

Bacterial histidine kinases (BHK) are essential components of two-component signal transduction systems that regulate a wide array of processes in bacteria, including virulence and antibiotic resistance, making them attractive targets for novel antibacterial agents. nih.govmdpi.com Computational screening of 3-formyl chromone derivatives predicted that these compounds are potential histidine kinase inhibitors. researchgate.netnih.govresearchgate.net This finding suggests a possible mechanism for antibacterial activity and indicates that the this compound scaffold could be a valuable starting point for the development of new therapeutics targeting bacterial signaling pathways. researchgate.net

Protein Tyrosine Phosphatase 1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme that negatively regulates insulin signaling pathways, making it a significant target for the development of therapeutics for type 2 diabetes and obesity. Formylchromone (B10848765) derivatives have been identified as a novel class of PTP1B inhibitors.

Studies have shown that the parent compound, 3-formylchromone, inhibits human PTP1B with a moderate potency. By modifying the substituents on the chromone skeleton, researchers have been able to significantly enhance this inhibitory activity. The most potent derivatives exhibit strong inhibitory action against PTP1B, while also showing selectivity against other human phosphatases such as LAR and TC-PTP. However, these derivatives did not demonstrate selectivity against microbial PTPases. The potency and potential for further improvement suggest that the formylchromone scaffold is a promising pharmacophore for designing new drugs targeting PTP1B.

Thymidine (B127349) Phosphorylase Inhibition

Thymidine phosphorylase (TP) is an enzyme that plays a significant role in cancer biology. It is involved in angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. researchgate.netmdpi.com Overexpression of TP is associated with the aggressiveness of various solid tumors. mdpi.comnih.gov Consequently, inhibitors of TP are considered promising agents for anti-cancer therapies. researchgate.netnih.gov While various classes of compounds, including dihydropyrimidone derivatives, have been investigated as TP inhibitors, specific research detailing the inhibitory activity of this compound against thymidine phosphorylase is not extensively documented in the currently available literature. mdpi.com

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in numerous physiological processes, including pH regulation and CO2 homeostasis. nih.gov Specific isoforms of CA are therapeutic targets for a variety of conditions such as glaucoma, epilepsy, and certain types of cancer. nih.gov Sulfonamides are the classical inhibitors of CAs. While the inhibitory potential of various heterocyclic compounds against carbonic anhydrases has been explored, detailed studies focusing specifically on the interaction between this compound and different CA isoforms are not prominently featured in the reviewed scientific literature. nih.govresearchgate.net

Metallo-β-lactamase Inhibition

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by bacteria that can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems. nih.govresearchgate.net This enzymatic activity is a primary mechanism of bacterial resistance, posing a significant threat to global health. nih.gov The development of effective MBL inhibitors to be co-administered with β-lactam antibiotics is a critical area of research. rsc.orgnih.gov Although extensive efforts are underway to discover novel MBL inhibitors, specific data on the inhibitory activity of this compound against these enzymes is not available in the reviewed literature. nih.govresearchgate.netrsc.org

α-Glucosidase Inhibition

α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into glucose. nih.gov Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels, which is a therapeutic strategy for managing type 2 diabetes. nih.govmdpi.com

While a number of natural and synthetic compounds, including various bromophenols and heterocyclic structures, have been identified as potent α-glucosidase inhibitors, specific studies on this compound are limited. mdpi.comresearchgate.net However, research on related structures provides some insight. For instance, a study on 6,8-dihalogenated quinazoline (B50416) 3-oxides, which share a halogenated benzene (B151609) ring feature, found that a 6-bromo-8-iodo-2-phenyl-substituted derivative exhibited potent dual inhibition against both α-glucosidase and α-amylase, with IC50 values of 1.01 µM and 1.18 µM, respectively. nih.gov Another potent inhibitor from a related series, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, demonstrated an IC50 value of 0.098 µM against α-glucosidase. mdpi.com These findings suggest that the presence of bromine atoms on an aromatic ring can be favorable for α-glucosidase inhibition.

Table 1: α-Glucosidase Inhibitory Activity of Related Dihalogenated Compounds

| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |

|---|---|---|

| 6-bromo-8-iodo-2-phenyl-quinazoline 3-oxide nih.gov | 1.01 ± 0.05 | 1.18 ± 0.06 |

| 8-bromo-6-iodo-2-phenyl-quinazoline 3-oxide nih.gov | 9.14 ± 0.03 | 16.73 ± 0.01 |

Anti-inflammatory Activity

The 3-formylchromone scaffold has been investigated as a source of potential anti-inflammatory agents. nih.gov Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. nih.gov

A study involving the synthesis of 3-formylchromone and 23 of its derivatives demonstrated that a number of these compounds exhibited promising anti-inflammatory activities in both in vitro and in vivo models. nih.gov The effects were compared against standard anti-inflammatory drugs like aspirin (B1665792) and indomethacin. nih.gov Structure-activity relationship (SAR) studies on other chromone derivatives have indicated that the presence of electron-withdrawing groups, such as bromine, at positions 6 and 8 of the chromone nucleus can enhance anti-inflammatory activity. nih.gov This suggests that this compound could possess significant anti-inflammatory properties due to its specific substitution pattern.

Antiallergenic Properties

Certain derivatives of 3-formylchromone have shown potential as antiallergic agents. Schiff bases derived from 3-formylchromone are noted for having a variety of biological applications, including antiallergenic activities. researchgate.net The mechanism of action for some related compounds involves the inhibition of histamine (B1213489) release. Histamine is a key mediator released from mast cells during an allergic reaction, causing symptoms associated with allergies. While direct studies on this compound are not detailed, the broader class of chromone derivatives has established antiallergenic credentials.

Computational and in Silico Investigations

Quantum Chemical Calculations (e.g., DFT/B3LYP)

No specific studies detailing Density Functional Theory (DFT) calculations using the B3LYP functional for 6,8-Dibromo-3-formylchromone were found. Such calculations are essential for understanding the electronic properties of a molecule.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov A low HOMO-LUMO gap indicates high reactivity. researchgate.net However, the specific HOMO-LUMO energy gap for this compound has not been reported.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. researchgate.net This analysis provides insights into the stabilization energies associated with electron delocalization. No NBO analysis specific to this compound could be located in the available literature.

Information regarding intramolecular charge transfer within the this compound molecule, which is typically derived from NBO and other quantum chemical calculations, is currently unavailable.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding affinity and interaction mode of a ligand with a target protein. nih.gov

While studies on other 3-formyl chromone (B188151) derivatives have shown binding affinity to proteins like CAD, BHK, IDE, HIF-α, p53, COX, and the Main Protease (Mpro) of SARS-CoV-2, specific binding affinity scores (e.g., in kcal/mol) for this compound against these targets are not documented. nih.gov

A detailed description of the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, and the specific binding modes of this compound within the active sites of the aforementioned proteins is contingent on molecular docking studies that have not yet been published.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. These simulations provide detailed information about the stability and dynamics of protein-ligand complexes, which is crucial for evaluating the potential of a compound as a drug candidate.

While specific MD simulation studies for this compound are not available, research on other 6-substituted 3-formylchromone derivatives has demonstrated the utility of this technique. nih.gov For instance, MD simulations have been employed to investigate the stability of complexes formed between 3-formylchromone derivatives and various protein targets. nih.gov A key indicator of the stability of a protein-ligand complex during an MD simulation is the root-mean-square deviation (RMSD) of the ligand's atomic positions from its initial docked pose. Lower and more stable RMSD values over the simulation time suggest a stable binding, indicating that the ligand remains securely within the protein's active site.

For a hypothetical interaction of this compound with a target protein, an MD simulation would track the conformational changes of both the ligand and the protein. A stable complex would be characterized by minimal fluctuations in the ligand's position and the maintenance of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) identified in molecular docking studies. Studies on related compounds have shown that 3-formylchromone derivatives can form stable complexes with various proteins, with RMSD values often remaining within a range that indicates a strong and persistent interaction at the active site. nih.gov

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for a this compound-Protein Complex

| Parameter | Value/Condition |

| Software | GROMACS, AMBER |

| Force Field | AMBER99SB, CHARMM36 |

| Water Model | TIP3P |

| System Solvation | Solvated in a cubic box of water |

| Ionization | Neutralized with counter-ions (e.g., Na+, Cl-) |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

ADMET prediction is a critical in silico analysis that assesses the pharmacokinetic and toxicological properties of a potential drug candidate. These predictions help in the early identification of compounds that are likely to fail in later stages of drug development due to poor ADMET profiles.

In silico ADMET studies on 3-formylchromone derivatives have been conducted to evaluate their drug-likeness and potential safety. researchgate.net These studies typically analyze various physicochemical and pharmacokinetic parameters. For this compound, it is anticipated that the presence of two bromine atoms would significantly influence its properties, particularly its lipophilicity and molecular weight.

Table 2: Predicted ADMET Properties for this compound (based on general properties of related compounds)

| Property | Predicted Outcome | Rationale/Implication |

| Absorption | Moderate to Good | The presence of polar groups might aid absorption, but the overall lipophilicity due to bromine atoms could enhance membrane permeability. |

| Distribution | Likely to have good tissue distribution | Increased lipophilicity often leads to better distribution into various tissues. |

| Metabolism | Potential for Phase I and Phase II metabolism | The chromone core and bromo-substituents could be sites for enzymatic modifications in the liver. |

| Excretion | Likely to be excreted via renal and/or biliary routes | The route of excretion would depend on the metabolites formed. |